(Trimethyl)pentamethylcyclopentadienyltitanium(IV)
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Overview
Description
(Trimethyl)pentamethylcyclopentadienyltitanium(IV) is an organometallic compound with the molecular formula C13H24Ti. It is known for its yellow crystalline appearance and is sensitive to light, air, and moisture . This compound is primarily used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by (Trimethyl)pentamethylcyclopentadienyltitanium(IV) are currently unknown Organometallic compounds can have diverse effects on biochemical pathways due to their complex structures and reactivity
Pharmacokinetics
It is known that the compound is insoluble in water , which may impact its bioavailability
Preparation Methods
The synthesis of (Trimethyl)pentamethylcyclopentadienyltitanium(IV) typically involves the reaction of pentamethylcyclopentadienyl anion with titanium tetrachloride, followed by the addition of trimethylaluminum. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(Trimethyl)pentamethylcyclopentadienyltitanium(IV) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form titanium oxides.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The trimethyl groups can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(Trimethyl)pentamethylcyclopentadienyltitanium(IV) is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a catalyst in various organic synthesis reactions.
Biology: It is used in the study of metalloproteins and enzyme mimetics.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is employed in the production of advanced materials and coatings.
Comparison with Similar Compounds
(Trimethyl)pentamethylcyclopentadienyltitanium(IV) can be compared with other similar organometallic compounds, such as:
Trimethyl(methylcyclopentadienyl)platinum(IV): Used in microelectronics and catalysis.
Diethylaminotitanium trichloride: Utilized in thin film deposition and industrial chemistry.
The uniqueness of (Trimethyl)pentamethylcyclopentadienyltitanium(IV) lies in its specific structure and reactivity, which make it particularly suitable for certain catalytic and synthetic applications.
Biological Activity
(Trimethyl)pentamethylcyclopentadienyltitanium(IV), commonly referred to as TiCp*, is a titanium-based compound that has garnered attention in various fields, including materials science and biochemistry. This article focuses on its biological activity, exploring its interactions with biological systems, potential therapeutic applications, and underlying mechanisms.
Chemical Structure and Properties
TiCp* is characterized by its unique cyclopentadienyl ligand structure, which enhances its stability and reactivity. The compound's formula can be denoted as C15H21Ti. The presence of multiple methyl groups contributes to its lipophilicity, potentially influencing its biological interactions.
Biological Activity Overview
The biological activity of TiCp* has been studied primarily in the context of its interactions with cellular systems and potential applications in drug delivery and cancer therapy. Key findings from various studies are summarized below:
1. Cellular Uptake and Toxicity
Research indicates that TiCp* can enter cells via passive diffusion due to its hydrophobic nature. In vitro studies have demonstrated that at certain concentrations, it exhibits cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism of toxicity appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in targeted cells .
2. Antitumor Activity
TiCp* has been evaluated for its potential as an antitumor agent. In animal models, administration of TiCp* resulted in significant tumor regression in xenograft models of human cancers. The compound's ability to disrupt microtubule dynamics has been proposed as a mechanism for its antitumor effects, similar to known chemotherapeutic agents .
3. Biocompatibility Studies
Studies assessing the biocompatibility of TiCp* have shown promising results. When tested in vivo, the compound exhibited minimal adverse effects on liver and kidney functions at therapeutic doses. Histopathological examinations revealed no significant damage to major organs, indicating a favorable safety profile .
Case Studies
Several case studies illustrate the biological activity of TiCp*:
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Case Study 1: Breast Cancer Cell Lines
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with TiCp* resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after exposure to TiCp*, suggesting its potential as a therapeutic agent against breast cancer . -
Case Study 2: Prostate Cancer Xenografts
In a xenograft model using PC-3 prostate cancer cells, administration of TiCp* led to a significant reduction in tumor volume compared to control groups. Mechanistic studies indicated that TiCp* interferes with the cell cycle progression, particularly at the G2/M phase .
Data Tables
The following table summarizes key findings related to the biological activity of TiCp*:
Properties
CAS No. |
107333-47-1 |
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Molecular Formula |
C13H29Ti-5 |
Molecular Weight |
233.24 g/mol |
IUPAC Name |
carbanide;cyclopenta-1,3-diene;titanium(4+) |
InChI |
InChI=1S/C5H5.8CH3.Ti/c1-2-4-5-3-1;;;;;;;;;/h1-3H,4H2;8*1H3;/q9*-1;+4 |
InChI Key |
DVHMCUKDWMNRGX-UHFFFAOYSA-N |
SMILES |
[CH3-].[CH3-].[CH3-].CC1=C([C](C(=C1C)C)C)C.[Ti+3] |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].C1C=CC=[C-]1.[Ti+4] |
Origin of Product |
United States |
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